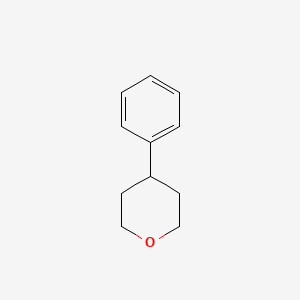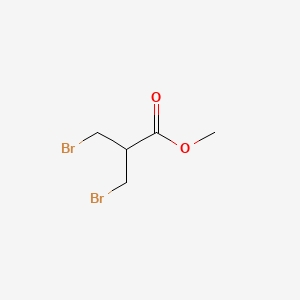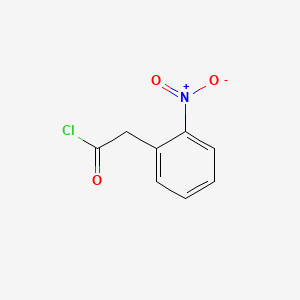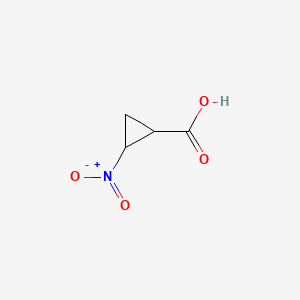
1,4-Bisbenzil
概要
説明
シプロフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVの阻害により、さまざまな細菌感染症の治療に広く使用されています。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 .
2. 製法
合成経路と反応条件: シプロフロキサシンは、2,4-ジクロロ-5-フルオロアセトフェノンを原料とする多段階プロセスで合成されます。主な手順は以下のとおりです。
キノロン核の形成: 2,4-ジクロロ-5-フルオロアセトフェノンとシュウ酸エチルクロリドを反応させて中間体を生成し、これを環化させてキノロン核を形成します。
ピペラジン環の導入: キノロン中間体をピペラジンと反応させて、キノロン核の7位にピペラジン環を導入します。
工業生産方法: シプロフロキサシンの工業生産では、ラボでの合成と同様の基本的な手順を用いた大規模合成が行われます。ただし、効率性と収率が向上するように最適化されています。このプロセスには、以下が含まれます。
中間体のバルク合成: 中間体を大量に合成および精製します。
自動反応装置: 自動化システムを使用して、反応を制御された条件下で行い、一貫性と高収率を確保します。
精製と品質管理: 最終生成物は、結晶化やクロマトグラフィーなどの手法を用いて精製されます。その後、抗生物質の純度と効力を保証するために厳格な品質管理が行われます。
準備方法
Synthetic Routes and Reaction Conditions: Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve:
Formation of the quinolone core: This is achieved by reacting 2,4-dichloro-5-fluoroacetophenone with ethyl oxalyl chloride to form an intermediate, which is then cyclized to form the quinolone core.
Introduction of the piperazine ring: The quinolone intermediate is reacted with piperazine to introduce the piperazine ring at the 7-position of the quinolone core.
Final modifications: The compound undergoes further modifications to introduce the cyclopropyl group at the 1-position and the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of Ciprofloxacin involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.
Automated reaction setups: Automated systems are used to carry out the reactions under controlled conditions to ensure consistency and high yield.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure the purity and potency of the antibiotic.
化学反応の分析
反応の種類: シプロフロキサシンは、以下を含むさまざまな化学反応を起こします。
酸化: N-オキシド誘導体を形成するように酸化されることがあります。
還元: 還元反応により、キノロン核またはピペラジン環が修飾される可能性があります。
置換: キノロン核のフッ素または塩素の位置で置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素または過酸が、一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウムまたは触媒的水素化が、還元に使用できます。
主要な生成物:
酸化生成物: N-オキシド誘導体。
還元生成物: 還元されたキノロンまたはピペラジン誘導体。
置換生成物: さまざまな官能基を持つ置換されたキノロン誘導体。
科学的研究の応用
シプロフロキサシンは、以下を含む幅広い科学研究応用があります。
化学: 新しい分析方法の開発のための分析化学における参照標準として使用されます。
生物学: 細菌のDNA複製への影響とその遺伝子研究における潜在的な使用について研究されています。
医学: 細菌感染症の治療および新しい抗生物質の開発のために、臨床研究で広く使用されています。
作用機序
シプロフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで効果を発揮します。これらの酵素は、細菌のDNAのスーパーコイリングとアンコイリングに不可欠であり、DNA複製、転写、修復、組換えに必要です。 これらの酵素を阻害することで、シプロフロキサシンは細菌の細胞分裂を防ぎ、細胞死を引き起こします。 .
類似の化合物:
ノルフロキサシン: 同様の作用機序を持つ別のフルオロキノロン系抗生物質ですが、薬物動態が異なります。
レボフロキサシン: より広いスペクトルを持つフルオロキノロン系抗生物質で、薬物動態が異なります。
モキシフロキサシン: グラム陽性菌と嫌気性菌に対する活性が強化された、より新しいフルオロキノロン系抗生物質。
シプロフロキサシンの独自性: シプロフロキサシンは、グラム陰性菌に対する高い効力と、臨床実践における広範な使用により、フルオロキノロン系抗生物質の中でユニークです。 シプロフロキサシンは、安全性が確立されており、幅広い細菌感染症の治療に効果的です。 .
類似化合物との比較
Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .
特性
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3363-97-1 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3363-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














